Cas no 1334371-64-0 (4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine)

4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine
- [4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
- 4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine
- VU0533837-1
- F6166-0173
- 1334371-64-0
- AKOS024534142
- (4-(1H-pyrrol-1-yl)phenyl)(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone
-
- インチ: 1S/C25H23N5O/c31-25(21-8-10-22(11-9-21)28-12-4-5-13-28)30-16-14-29(15-17-30)24-18-23(26-19-27-24)20-6-2-1-3-7-20/h1-13,18-19H,14-17H2
- InChIKey: DZIVCDKCWWZYDR-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=CC(C3=CC=CC=C3)=NC=N2)CC1)(C1=CC=C(N2C=CC=C2)C=C1)=O
計算された属性
- 精确分子量: 409.19026037g/mol
- 同位素质量: 409.19026037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 31
- 回転可能化学結合数: 4
- 複雑さ: 573
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 54.3Ų
4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6166-0173-4mg |
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine |
1334371-64-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6166-0173-75mg |
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine |
1334371-64-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6166-0173-1mg |
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine |
1334371-64-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6166-0173-5mg |
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine |
1334371-64-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6166-0173-3mg |
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine |
1334371-64-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6166-0173-10μmol |
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine |
1334371-64-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6166-0173-15mg |
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine |
1334371-64-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6166-0173-40mg |
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine |
1334371-64-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6166-0173-10mg |
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine |
1334371-64-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6166-0173-2mg |
4-phenyl-6-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}pyrimidine |
1334371-64-0 | 2mg |
$59.0 | 2023-09-09 |
4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidineに関する追加情報
Comprehensive Overview of 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine (CAS No. 1334371-64-0)
In the realm of pharmaceutical and medicinal chemistry, 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine (CAS No. 1334371-64-0) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its pyrimidine core and piperazine moiety, is being extensively studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural complexity, which offers a versatile scaffold for designing novel therapeutic agents.
The compound's unique structure, featuring a phenyl group and a pyrrole-containing benzoylpiperazine side chain, contributes to its diverse biological activities. Recent studies have explored its interactions with various enzyme targets and receptor proteins, making it a promising candidate for addressing unmet medical needs. The growing interest in small molecule inhibitors and kinase modulators has further propelled research into this compound, as it shares structural similarities with known bioactive molecules.
From a synthetic chemistry perspective, 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine presents fascinating challenges and opportunities. The incorporation of both aromatic and heteroaromatic systems within a single framework allows for extensive structure-activity relationship (SAR) studies. Chemists are particularly interested in optimizing its pharmacokinetic properties while maintaining or enhancing its biological efficacy. This balance is crucial for developing potential drug candidates with improved bioavailability and target specificity.
The pharmaceutical industry's current focus on personalized medicine and precision therapeutics aligns well with research into compounds like 1334371-64-0. Its modular structure enables systematic modifications to tailor its properties for specific therapeutic applications. Many researchers are investigating its potential in addressing chronic diseases and age-related disorders, areas that represent significant challenges in modern healthcare. The compound's ability to potentially modulate multiple biological pathways makes it particularly attractive for polypharmacology approaches.
Analytical characterization of 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine has revealed interesting physicochemical properties that influence its drug-likeness. Advanced techniques such as X-ray crystallography and NMR spectroscopy have been employed to elucidate its three-dimensional structure and conformational flexibility. These studies are crucial for understanding how the molecule interacts with biological targets and for guiding the design of more potent analogs. The compound's logP value and solubility profile suggest it may have favorable characteristics for oral administration, an important consideration in drug development.
In the context of current trends in medicinal chemistry, 1334371-64-0 represents an excellent example of how structure-based drug design can lead to novel therapeutic opportunities. The integration of computational modeling with experimental validation has accelerated research on this compound, enabling more efficient exploration of its chemical space. Many pharmaceutical companies are investing in similar compounds as part of their drug discovery pipelines, recognizing their potential to address complex diseases with multifactorial pathogenesis.
The safety profile and toxicological characteristics of 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine are subjects of ongoing investigation. Preliminary studies suggest that its metabolic stability and cytochrome P450 interactions warrant careful evaluation, as these factors significantly impact its potential as a therapeutic agent. Researchers are employing advanced in vitro and in vivo models to assess its ADME properties (Absorption, Distribution, Metabolism, and Excretion), which are critical for predicting human pharmacokinetics.
From an intellectual property perspective, compounds like 1334371-64-0 are generating considerable interest in the pharmaceutical sector. The unique structural features of this molecule present opportunities for patent protection and novel composition of matter claims. As the competitive landscape in drug discovery intensifies, such chemically distinct entities become valuable assets for research organizations and biotechnology firms looking to establish strong therapeutic portfolios.
The future research directions for 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine are likely to focus on expanding its therapeutic potential through targeted modifications. Areas of particular interest include optimizing its selectivity profile, improving its blood-brain barrier penetration (if relevant to intended applications), and enhancing its chemical stability under physiological conditions. The compound serves as an excellent starting point for lead optimization campaigns aimed at developing clinically relevant molecules.
In conclusion, 4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine (CAS No. 1334371-64-0) represents a fascinating case study in modern medicinal chemistry. Its complex structure, combined with promising biological activities, positions it as a valuable tool for advancing our understanding of molecular recognition and drug-target interactions. As research continues to unravel its full potential, this compound may pave the way for innovative therapeutic solutions to some of today's most challenging medical conditions.
1334371-64-0 (4-phenyl-6-{4-4-(1H-pyrrol-1-yl)benzoylpiperazin-1-yl}pyrimidine) Related Products
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)
- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)
- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)
- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)
- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)
- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)
- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)
- 1806473-98-2(3,5-Dimethyl-4-(trifluoromethoxy)anisole)




